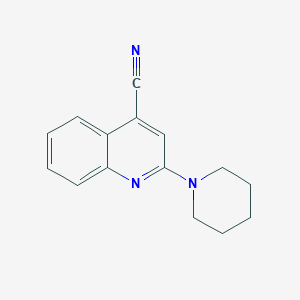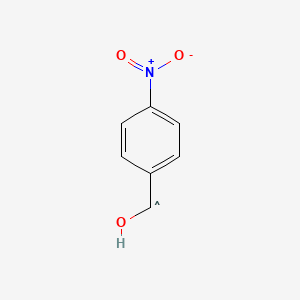
4-Quinolinecarbonitrile,2-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarbonitrile,2-(1-piperidinyl)- is a chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which includes a quinoline ring substituted with a carbonitrile group and a piperidinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- typically involves the reaction of quinoline derivatives with piperidine and cyanide sources. One common method includes the following steps:
Starting Materials: Quinoline, piperidine, and a cyanide source (e.g., sodium cyanide or potassium cyanide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinolinecarbonitrile,2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarbonitrile,2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Quinolinecarbonitrile,2-(1-piperidinyl)- can be compared with other similar compounds, such as:
4-Quinolinecarbonitrile,2-(1-morpholinyl)-: Similar structure but with a morpholine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-pyrrolidinyl)-: Similar structure but with a pyrrolidine group instead of a piperidine group.
4-Quinolinecarbonitrile,2-(1-azepanyl)-: Similar structure but with an azepane group instead of a piperidine group.
The uniqueness of 4-Quinolinecarbonitrile,2-(1-piperidinyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C15H15N3 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-piperidin-1-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H15N3/c16-11-12-10-15(18-8-4-1-5-9-18)17-14-7-3-2-6-13(12)14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI-Schlüssel |
PMXZFISGNWVTRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)










